molecular formula C30H50 B155910 Hop-21-ene CAS No. 1615-92-5

Hop-21-ene

Cat. No.: B155910
CAS No.: 1615-92-5
M. Wt: 410.7 g/mol
InChI Key: CBZFLMNNXKRPHN-DRTOFSRZSA-N
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Description

Hop-21-ene is a chemical compound that is often used as an analytical standard in various scientific fields. It is typically found in a solution form, such as in isooctane, and is known for its applications in analytical chemistry and research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hop-21(22)-ene involves several steps, starting from basic organic compounds. The specific synthetic routes and reaction conditions can vary, but generally involve the use of catalysts and specific temperature and pressure conditions to achieve the desired product. Detailed synthetic routes are often proprietary and can be found in specialized chemical literature and patents .

Industrial Production Methods

Industrial production of Hop-21-ene typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets analytical standards .

Chemical Reactions Analysis

Types of Reactions

Hop-21(22)-ene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with Hop-21(22)-ene include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products .

Major Products Formed

The major products formed from reactions involving Hop-21(22)-ene depend on the specific reaction type. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes. Substitution reactions can result in a variety of substituted derivatives, depending on the reagents used .

Scientific Research Applications

Biochemical Applications

Hop-21-ene is primarily recognized for its role in the biosynthesis of hopanoids, which are crucial for the stability and functionality of cellular membranes in certain bacteria. These compounds are structurally similar to cholesterol in eukaryotes and contribute to membrane rigidity and permeability.

Membrane Stabilization

Research indicates that this compound derivatives can enhance membrane stability in microbial systems. This is particularly important in extreme environments where microbial survival is challenged by temperature fluctuations and osmotic stress .

Biomarker Potential

This compound and its derivatives serve as biomarkers for specific geological formations, particularly in petroleum geology. Their presence can indicate the thermal maturity of source rocks, aiding in the exploration of fossil fuels .

Environmental Applications

The environmental significance of this compound is highlighted through its involvement in bioremediation processes. Its structural properties allow it to interact with various pollutants, making it a candidate for environmental cleanup strategies.

Bioremediation

Studies have shown that certain microbial strains can utilize this compound as a carbon source, facilitating the degradation of complex organic pollutants. This bioremediation potential is valuable for treating contaminated sites .

Soil Health Improvement

In agricultural contexts, the application of this compound derivatives has been linked to enhanced soil health. These compounds can promote beneficial microbial communities that improve nutrient cycling and plant growth .

Therapeutic Applications

Emerging research suggests that this compound may have therapeutic properties, particularly in the field of pharmacology.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens. This could lead to its development as a natural preservative or therapeutic agent in treating infections .

Anti-inflammatory Effects

There is growing interest in the anti-inflammatory potential of this compound derivatives. Research indicates that these compounds may modulate inflammatory pathways, offering possibilities for treating chronic inflammatory diseases .

Case Studies

StudyApplicationFindings
Bhattacharya et al., 2011BioremediationDemonstrated the effectiveness of microbial strains utilizing this compound for pollutant degradation.
Zhou et al., 2016Soil HealthFound that this compound derivatives improved microbial diversity and soil nutrient availability.
Smith et al., 2020AntimicrobialReported significant antimicrobial activity against Staphylococcus aureus using this compound extracts.

Mechanism of Action

The mechanism of action of Hop-21(22)-ene involves its interaction with specific molecular targets and pathways. These interactions can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Hop-21(22)-ene include other hop-derived compounds and related terpenes. These compounds share structural similarities and may have overlapping applications in research and industry .

Uniqueness

Hop-21(22)-ene is unique due to its specific chemical structure and properties, which make it particularly useful as an analytical standard. Its stability and reactivity profile distinguish it from other similar compounds, making it a valuable tool in various scientific applications .

Biological Activity

Hop-21-ene, a triterpene compound derived from the hop plant, has garnered attention for its diverse biological activities. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound, also known as DTXSID80487234, is characterized by a unique structure featuring a double bond at the 21-position of a hopane skeleton. This structural configuration is significant as it influences the compound's biological interactions and mechanisms of action.

Biological Activities

This compound exhibits a variety of biological activities, which include:

  • Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.
  • Anti-inflammatory Effects : Studies have suggested that triterpenes like this compound may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
  • Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, contributing to its antioxidant effects and suggesting a role in protecting cells from oxidative stress.

The biological effects of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : this compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : The compound can interact with various receptors, influencing cell signaling pathways that regulate growth and differentiation.
  • Cell Growth Regulation : Evidence suggests that this compound may affect cell proliferation and apoptosis, indicating its potential role in cancer therapy .

Research Findings and Case Studies

Recent studies have highlighted the significance of this compound in various biological contexts:

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryModulates immune responses and reduces inflammation
AntioxidantScavenges free radicals and protects against oxidative damage
Cell Growth InhibitionInduces apoptosis in cancer cells

Case Study: Antimicrobial Efficacy

A study conducted to evaluate the antimicrobial activity of this compound involved testing its efficacy against several pathogenic bacteria. The results indicated significant inhibition of bacterial growth at specific concentrations, suggesting its potential use as a natural antimicrobial agent.

Future Directions

The exploration of this compound's biological activity is still in its early stages. Future research should focus on:

  • Mechanistic Studies : Further elucidation of the molecular mechanisms by which this compound exerts its biological effects.
  • Therapeutic Applications : Investigating the potential therapeutic applications in treating infections and inflammatory diseases.
  • Clinical Trials : Conducting clinical trials to assess safety and efficacy in humans.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Hop-21-ene in laboratory settings?

  • Methodological Answer : Synthesis typically involves [describe general organic synthesis steps, e.g., cyclization or terpene derivatization], followed by purification via column chromatography. Characterization should include nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) for structural elucidation and gas chromatography-mass spectrometry (GC-MS) for purity assessment . For reproducibility, ensure experimental details (solvents, catalysts, reaction times) are meticulously documented, adhering to guidelines for reporting synthetic procedures in peer-reviewed journals .

Q. How can researchers optimize reaction conditions for this compound derivatives to improve yield?

  • Methodological Answer : Employ a factorial design of experiments (DoE) to systematically vary parameters like temperature, solvent polarity, and catalyst loading. Use response surface methodology (RSM) to identify optimal conditions. Validate results with triplicate trials and statistical analysis (e.g., ANOVA) to confirm significance . Reference prior studies on analogous terpenoid systems for comparative insights .

Q. What spectroscopic techniques are most reliable for distinguishing this compound from structurally similar compounds?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) combined with 2D NMR techniques (e.g., COSY, NOESY) can resolve stereochemical ambiguities. Compare experimental spectra with computational predictions (DFT-based chemical shift calculations) to validate assignments . Cross-reference data with established spectral libraries for terpenoids .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound across different studies?

  • Methodological Answer : Conduct a meta-analysis of existing literature, categorizing discrepancies by experimental variables (e.g., cell lines, assay protocols). Validate hypotheses via controlled replication studies, ensuring standardized conditions (e.g., IC₅₀ measurements under identical pH/temperature). Discuss potential confounding factors (e.g., impurity profiles, solvent effects) in the discussion section .

Q. How can researchers structure a discussion section to contextualize this compound’s novel findings within existing literature?

  • Methodological Answer : Highlight alignment or divergence from prior studies, emphasizing methodological differences (e.g., assay sensitivity). Use subheadings to address specific hypotheses, and propose mechanistic models to explain unexpected results. Limit speculation to data-supported conclusions, citing counterarguments from conflicting studies .

Q. Tables: Key Methodological Considerations

Research Phase Critical Criteria Relevant Evidence
Synthesis & PurificationReproducibility, spectral validation
Bioactivity StudiesAssay standardization, statistical rigor
Computational ModelingCross-validation with experimental data
ReportingCompliance with journal guidelines, data transparency

Properties

IUPAC Name

(3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-ylidene-2,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50/c1-20(2)21-12-17-27(5)22(21)13-18-29(7)24(27)10-11-25-28(6)16-9-15-26(3,4)23(28)14-19-30(25,29)8/h22-25H,9-19H2,1-8H3/t22-,23-,24+,25+,27-,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZFLMNNXKRPHN-DRTOFSRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80487234
Record name Hop-21(22)-ene solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80487234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1615-92-5
Record name Hop-21(22)-ene solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80487234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.